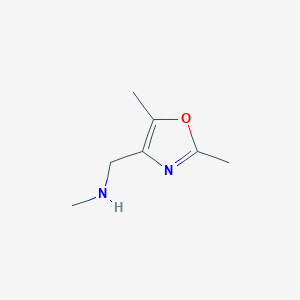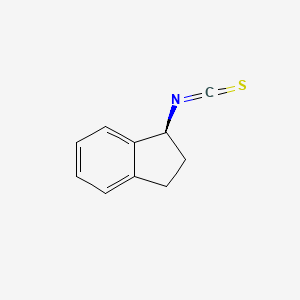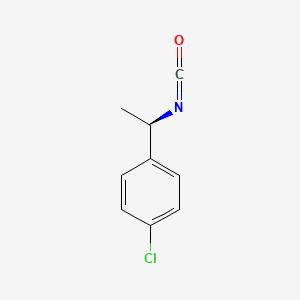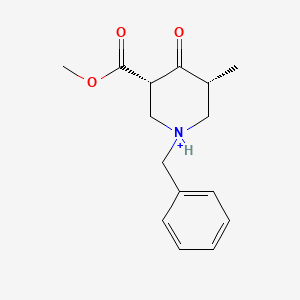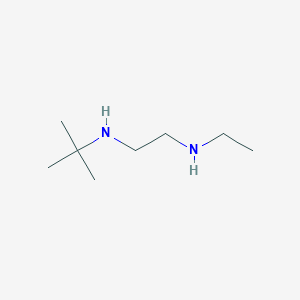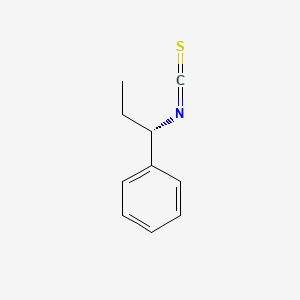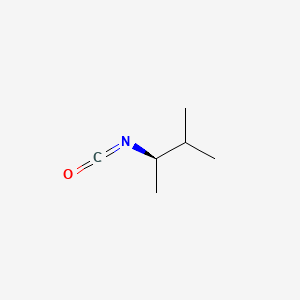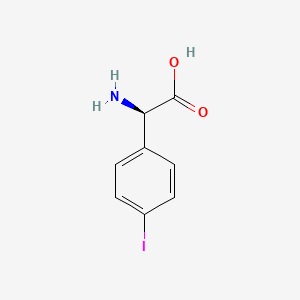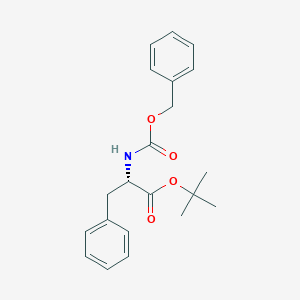
Z-PHE-OTBU
説明
(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate is a useful research compound. Its molecular formula is C21H25NO4 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生体医用アプリケーション: ハイドロゲル形成
Z-PHE-OTBUは、短鎖から超短鎖のペプチドベースのハイドロゲルの形成に重要な役割を果たします。 これらのハイドロゲルは、高い含水率にもかかわらず非常に安定しており、細胞治療、薬物送達、組織工学、再生医療、コンタクトレンズ、バイオセンサー、創傷治癒などのさまざまな生体医用アプリケーションで使用されています .
ナノメディシン: ペプチドの自己組織化
この化合物は、ナノメディシンにおける重要な研究分野である短鎖ペプチドの自己組織化に不可欠です。 This compoundが寄与するPhe-Pheモチーフは、薬物送達システムや生体材料から新しい治療法まで、幅広い用途を持つナノ構造体やハイドロゲルの作成に使用されます .
ペプチド合成: 保護基
ペプチド合成において、this compoundはアミノ酸のカルボキシル基の保護基として使用されます。 これは、他の反応基からの干渉なしにペプチド結合を選択的に形成することを可能にするため、複雑なペプチドを合成するために不可欠です .
材料科学: ペプチドカップリング
This compoundは、材料科学において重要なペプチドカップリング反応に関与しています。 これは、高収率でエピマー化の少ないペプチドライブラリーの合成に役立ち、新しい材料や高スループットスクリーニングライブラリーの開発に貢献しています .
医薬品合成: 生物触媒による脱保護
この化合物は、医薬品合成の脱保護工程で使用されます。 これは、さまざまな医薬品の合成における前駆体として機能し、その除去は生体触媒によって促進されるため、より効率的で環境に優しいプロセスになります .
ペプチド研究: 逆相固相ペプチド合成
This compoundは、ペプチド研究における革新的なアプローチである逆相固相ペプチド合成(SPPS)で使用されます。 この方法は、特にC末端修飾ペプチドやペプチドミメティクスの合成に有用であり、ペプチドベースの薬物開発の可能性を広げています .
作用機序
Target of Action
Z-PHE-OTBU, also known as tert-butyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate or (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate, is primarily targeted at deprotectase biocatalysts . These biocatalysts selectively remove protecting groups (PGs) from various organic substrates . The common PGs include N-carbobenzyloxy (Cbz or Z) of amines and tert-butyloxycarbonyl (OtBu) of acids .
Mode of Action
This compound interacts with its targets, the deprotectase biocatalysts, to facilitate the removal of PGs . This interaction is highly selective, allowing the biocatalyst to act only on its target, leaving other functional groups (FGs) and PGs untouched . This selectivity is a key feature of the compound’s mode of action .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the deprotection of doubly-protected amino acids . This involves the removal of the OtBu PG from various amino acid substrates by the Bacillus BS2 esterase . The compound also affects the phenylalanine metabolic pathway, specifically the conversion of prephenate to arogenate .
Pharmacokinetics
It’s important to note that the compound is used in organic synthesis, which often requires multiple steps where a functional group (fg) is concealed from reaction by a protecting group (pg) . The ADME properties of such compounds are crucial in determining their bioavailability .
Result of Action
The result of this compound’s action is the production of free L-Phe from the model substrate CBz-L-Phe OtBu . This is achieved through a 1 pot, 2 step deprotection process involving both the BS2 and Cbz-ase . In addition, this compound has been found to display potent cytotoxic activity via an unknown mechanism .
Action Environment
The action environment of this compound is typically in the context of organic synthesis, where it is used to selectively remove PGs from various organic substrates . The efficiency and stability of this process can be influenced by various environmental factors, such as the presence of other reactive groups . .
生化学分析
Biochemical Properties
(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate plays a significant role in biochemical reactions, particularly in the context of amino acid derivatives. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminoacyl-tRNA synthetases. These interactions can affect the synthesis and modification of proteins, thereby impacting cellular functions .
Cellular Effects
The effects of (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate on cells are multifaceted. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the context. Furthermore, the compound can influence gene expression by interacting with DNA or RNA, leading to changes in the production of proteins and other biomolecules .
Dosage Effects in Animal Models
The effects of (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .
Metabolic Pathways
(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate is involved in various metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as aminoacyl-tRNA synthetases and other cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the synthesis and degradation of amino acids, impacting overall cellular metabolism and function .
Transport and Distribution
The transport and distribution of (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by amino acid transporters, which facilitate its uptake and distribution within the cell. Once inside the cell, the compound can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins, influencing their activity and cellular processes .
特性
IUPAC Name |
tert-butyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)26-19(23)18(14-16-10-6-4-7-11-16)22-20(24)25-15-17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3,(H,22,24)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIJXCRBBAMSEG-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454059 | |
| Record name | tert-Butyl N-[(benzyloxy)carbonyl]-L-phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7670-20-4 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-phenylalanine 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7670-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl N-[(benzyloxy)carbonyl]-L-phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B1599569.png)
